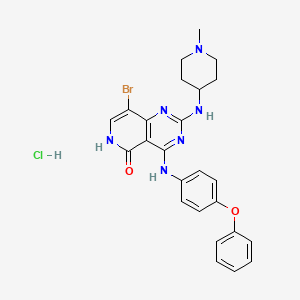
G-749 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
G-749 hydrochloride is a novel and potent inhibitor of Fms-like tyrosine receptor kinase 3 (FLT3). It has shown significant efficacy in inhibiting both wild-type and mutant forms of FLT3, including FLT3-ITD, FLT3-D835Y, FLT3-ITD/N676D, and FLT3-ITD/F691L . This compound has been primarily developed for the treatment of acute myeloid leukemia (AML), a hematologic disorder characterized by the abnormal proliferation of hematopoietic progenitor cells .
Métodos De Preparación
The synthesis of G-749 hydrochloride involves a structure-based drug design approach. The synthetic route includes the preparation of ethyl 4-methyl-2-methylthio-6-(4-phenoxy-phenylamino)pyrimidine-5-carboxylate, followed by further chemical modifications . The reaction conditions typically involve the use of concentrated hydrochloric acid and ethanol as solvents . Industrial production methods are not extensively detailed in the literature, but the compound is available for research purposes from various suppliers .
Análisis De Reacciones Químicas
G-749 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents and conditions used in these reactions include hydrochloric acid, ethanol, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
G-749 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its effects on cellular processes such as proliferation, differentiation, and apoptosis.
Industry: Utilized in the development of new therapeutic agents targeting kinase pathways.
Mecanismo De Acción
The mechanism of action of G-749 hydrochloride involves the inhibition of FLT3 kinase phosphorylation. This inhibition disrupts the signaling pathways associated with cell proliferation and survival, leading to apoptosis in AML cells . The molecular targets include FLT3 kinase and its downstream effectors such as STAT5 and ERK1/2 .
Comparación Con Compuestos Similares
G-749 hydrochloride is unique in its ability to inhibit a wide range of FLT3 mutants, including those resistant to other inhibitors like PKC412 and AC220 . Similar compounds include:
PKC412 (Midostaurin): Another FLT3 inhibitor used in the treatment of AML.
AC220 (Quizartinib): A selective FLT3 inhibitor with activity against FLT3-ITD mutants.
Propiedades
Número CAS |
1457983-33-3 |
|---|---|
Fórmula molecular |
C25H26BrClN6O2 |
Peso molecular |
557.9 g/mol |
Nombre IUPAC |
8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-(4-phenoxyanilino)-6H-pyrido[4,3-d]pyrimidin-5-one;hydrochloride |
InChI |
InChI=1S/C25H25BrN6O2.ClH/c1-32-13-11-17(12-14-32)29-25-30-22-20(26)15-27-24(33)21(22)23(31-25)28-16-7-9-19(10-8-16)34-18-5-3-2-4-6-18;/h2-10,15,17H,11-14H2,1H3,(H,27,33)(H2,28,29,30,31);1H |
Clave InChI |
UDYYCTJUUMIMHX-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)NC2=NC3=C(C(=O)NC=C3Br)C(=N2)NC4=CC=C(C=C4)OC5=CC=CC=C5.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


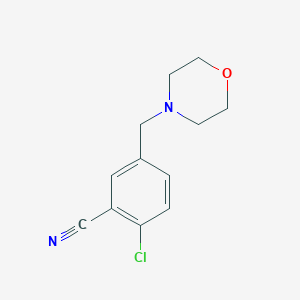
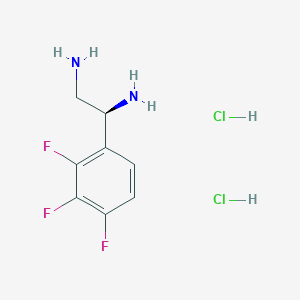
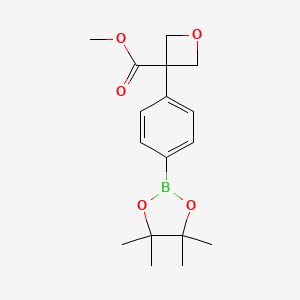
![(8R,9S,13S,14S)-3-(Bromomethyl)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B13037161.png)
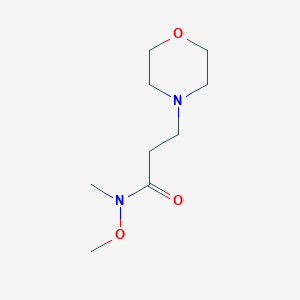
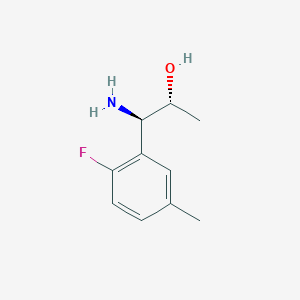
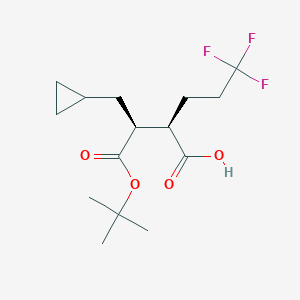
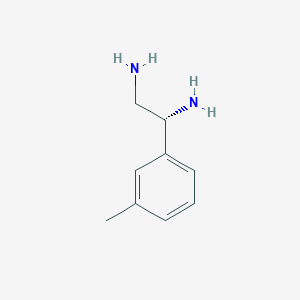
![(S)-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL](/img/structure/B13037197.png)
![(1R)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13037208.png)
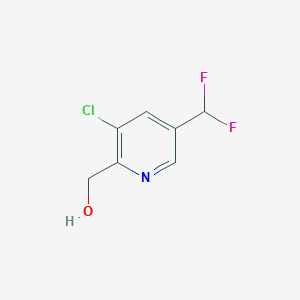
![Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hcl](/img/structure/B13037220.png)
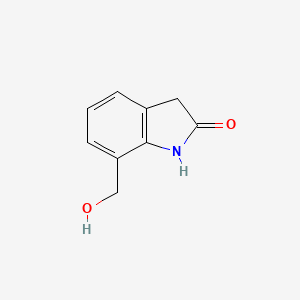
![methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13037234.png)
